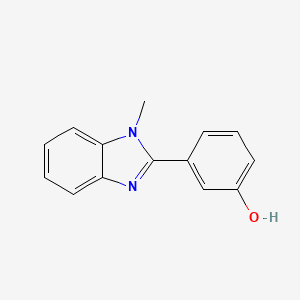

3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol

Description

Overview of Benzimidazole (B57391) Derivatives in Contemporary Chemical Science

Benzimidazole, a bicyclic heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, serves as a "privileged scaffold" in modern chemical and pharmaceutical sciences. researchgate.netacs.org Its derivatives are integral to a wide array of commercially available therapeutic agents, demonstrating the versatility of this chemical moiety. The biological significance of benzimidazoles is extensive, with derivatives exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties, among others. nih.govnih.gov

The chemical robustness of the benzimidazole core allows for substitution at various positions, profoundly influencing its biological activity and physical properties. researchgate.net For instance, modifications at the N-1 and C-2 positions are known to modulate the chemotherapeutic efficacy of these compounds. researchgate.net This adaptability has made benzimidazole derivatives a focal point in the development of new materials and drugs, with ongoing research exploring novel synthetic methodologies and structure-activity relationships (SAR). nih.gov

Chemical Significance of Phenolic Moieties in Heterocyclic Structures

The incorporation of a phenolic moiety—a hydroxyl group attached to an aromatic ring—into a heterocyclic structure can impart significant chemical and biological properties. Phenolic groups are known to play a crucial role in the antioxidant activity of many compounds, a characteristic that is of great interest in medicinal chemistry. nih.gov Furthermore, the hydroxyl group can participate in hydrogen bonding, influencing the molecule's solubility, crystal packing, and interaction with biological targets.

In the context of benzimidazole derivatives, the presence of a phenolic substituent can lead to interesting photophysical phenomena, such as excited-state intramolecular proton transfer (ESIPT). This process, often observed in 2-(2'-hydroxyphenyl)benzimidazoles, results in a large Stokes shift and dual fluorescence, making these compounds valuable as fluorescent probes and materials for optoelectronics. The position of the hydroxyl group on the phenyl ring is a critical determinant of these properties.

Contextualization of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol within Benzimidazole Chemistry

The specific compound, This compound , is a distinct member of the benzimidazole family. Its structure is characterized by two key substitutions: a methyl group at the N-1 position of the benzimidazole ring and a hydroxyl group at the meta- (or 3-) position of the 2-phenyl ring.

The N-methylation distinguishes it from many simpler benzimidazoles and can influence its lipophilicity and metabolic stability. The placement of the hydroxyl group at the 3-position of the phenyl ring is particularly noteworthy. It sets this molecule apart from the more extensively studied 2-(2'-hydroxyphenyl) and 2-(4'-hydroxyphenyl) isomers, suggesting that its chemical behavior, particularly its photophysical properties and biological interactions, may differ significantly.

Research Gaps and Motivations for Investigating this compound

Despite the broad interest in benzimidazole-phenol systems, a detailed investigation into This compound appears to be a notable gap in the scientific literature. While numerous studies have focused on analogs with different substitution patterns, specific data on the synthesis, characterization, and properties of this particular isomer are scarce.

The motivation to investigate this compound stems from several key areas:

Comparative Analysis: Characterizing this compound would allow for direct comparison with its 2'-hydroxy and 4'-hydroxy isomers, offering insights into the structural requirements for properties like ESIPT and specific biological activities.

Potential for Novel Applications: The unique electronic and steric environment created by the 3-hydroxy and 1-methyl substitutions could lead to novel applications in materials science or as a scaffold for new therapeutic agents with potentially unique target-binding profiles.

Filling this research gap through targeted synthesis and thorough characterization would be a valuable contribution to the field of heterocyclic chemistry, potentially uncovering new scientific principles and applications for this class of compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-16-13-8-3-2-7-12(13)15-14(16)10-5-4-6-11(17)9-10/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCKAMAEAGBODC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Chemistry Studies on 3 1 Methyl 1h 1,3 Benzodiazol 2 Yl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been applied to a wide range of molecules to predict their properties with high accuracy.

Geometry Optimization and Energy Minimization

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. For 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol, this would involve calculating the forces on each atom and adjusting their positions until a stable conformation with the lowest possible energy is found. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Note: Specific calculated values for this compound are not readily available in the cited literature. The table structure is provided for illustrative purposes.)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (phenol ring) | Data not available |

| C-N (benzimidazole) | Data not available | |

| C-O (phenol) | Data not available | |

| Bond Angle | C-N-C (benzimidazole) | Data not available |

| C-C-O (phenol) | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A smaller energy gap suggests higher reactivity. For this compound, FMO analysis would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: Specific calculated values for this compound are not readily available in the cited literature. The table structure is provided for illustrative purposes.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Electrostatic Potential Surface (EPS) Mapping

The electrostatic potential surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The EPS map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent different values of the electrostatic potential, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). For this compound, an EPS map would highlight the electron-rich areas, such as around the oxygen and nitrogen atoms, and the electron-deficient regions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the stability of molecules. It provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into localized natural bond orbitals. For this compound, NBO analysis would quantify the delocalization of electron density between the phenol (B47542) and benzimidazole (B57391) rings and identify the key stabilizing intramolecular interactions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR).

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound (Note: Specific calculated values for this compound are not readily available in the cited literature. The table structure is provided for illustrative purposes.)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR | Vibrational Frequency (cm⁻¹) | Data not available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. An MD simulation calculates the trajectory of each particle in the system by integrating Newton's equations of motion. This method is particularly useful for studying the dynamic behavior of molecules, such as conformational changes and interactions with their environment (e.g., a solvent). For this compound, an MD simulation could provide insights into its flexibility, the rotation of the phenol ring relative to the benzimidazole moiety, and its interactions with solvent molecules. This information is valuable for understanding how the molecule behaves in a realistic biological or chemical system.

Conformational Dynamics in Different Environments (e.g., solvents)

Theoretical studies on analogous 2-phenylbenzimidazole (B57529) derivatives reveal that the planarity of the molecule is highly sensitive to its environment and substitution patterns. In the solid state, crystal packing forces can lead to a wide range of observed dihedral angles. For instance, some crystal structures of similar compounds show a nearly planar arrangement, which maximizes π-system conjugation. In contrast, other derivatives exhibit significant twisting, with dihedral angles between the benzimidazole and phenyl moieties reported to be as high as 56.55°. nih.gov This variation underscores the low rotational energy barrier around the central carbon-carbon bond.

The solvent environment is expected to play a crucial role in the conformational dynamics of this compound. In non-polar solvents, intramolecular forces, such as van der Waals interactions, would likely favor a more twisted conformation to minimize steric hindrance between the rings. Conversely, in polar or hydrogen-bonding solvents, solvent-solute interactions could stabilize more planar conformations. For example, a solvent capable of hydrogen bonding with the phenolic hydroxyl group might influence the electronic distribution and favor a conformation that enhances this interaction.

Computational modeling, such as Density Functional Theory (DFT) calculations, can predict these conformational preferences by simulating the molecule in a solvent continuum or with explicit solvent molecules. Such studies would likely reveal a shallow potential energy surface for the rotation around the inter-ring bond, indicating that the molecule can easily adopt various conformations at room temperature.

Table 1: Representative Dihedral Angles in Related Benzimidazole Derivatives

| Compound | Dihedral Angle (°) | Environment |

|---|---|---|

| 3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol | 56.55 | Crystal |

| 1-(2-hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride | 55.49 | Crystal |

| 2-(1H-Benzimidazol-2-yl)phenol | Near Planar | Crystal |

Simulation of Intermolecular Interactions

The simulation of intermolecular interactions is critical for understanding how this compound behaves in condensed phases, such as in crystals or in solution. The molecule possesses several key features that govern its non-covalent interactions: a hydrogen bond donor (the phenolic -OH group), hydrogen bond acceptors (the nitrogen atoms of the benzimidazole ring), and extensive aromatic surfaces capable of π-π and C-H···π interactions.

Hydrogen Bonding: The primary intermolecular interaction for this molecule is expected to be hydrogen bonding. The phenolic hydroxyl group can act as a strong hydrogen bond donor to an acceptor molecule, which could be a solvent molecule or the nitrogen atom of a neighboring benzimidazole. Similarly, the sp2-hybridized nitrogen atom of the imidazole (B134444) ring is a potent hydrogen bond acceptor. In the solid state, these interactions often lead to the formation of chains or more complex three-dimensional networks, dictating the crystal packing. nih.govnih.gov For example, studies on similar structures reveal O-H···N and N-H···O hydrogen bonds that create robust supramolecular assemblies. nih.gov

π-π Stacking and C-H···π Interactions: The planar, electron-rich benzimidazole and phenol rings are prone to π-π stacking interactions. These interactions, where the aromatic rings align face-to-face or in an offset fashion, are a significant cohesive force in the solid state of many aromatic compounds. researchgate.netresearchgate.net Hirshfeld surface analysis, a common computational tool, is often used to visualize and quantify these and other intermolecular contacts. nih.gov Furthermore, the aromatic C-H bonds can act as weak hydrogen bond donors, forming C-H···π interactions with the electron-rich face of an adjacent aromatic ring. nih.gov DFT calculations can be employed to estimate the energetic contribution of these individual interactions, providing a quantitative understanding of the forces governing the supramolecular structure. nih.gov

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |

|---|---|---|---|

| Hydrogen Bond | Phenolic -OH | Benzimidazole-N | 15-40 |

| π-π Stacking | Benzimidazole/Phenol Ring | Benzimidazole/Phenol Ring | 5-20 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Descriptors (Excluding direct biological activity prediction)

QSAR and QSPR studies rely on molecular descriptors—numerical values that encode chemical information and are correlated with a molecule's properties or activities. For this compound, a range of descriptors can be calculated to predict its physicochemical properties. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors.

Constitutional and Topological Descriptors: These descriptors are calculated from the 2D representation of the molecule. They include basic information like molecular weight, atom counts, and more complex topological indices that describe molecular branching and connectivity.

Geometric Descriptors: These are derived from the 3D structure of the molecule. Examples include the molecular surface area and volume, which are important for understanding solubility and transport properties. The polar surface area (PSA), which is the surface sum over all polar atoms, is a particularly important descriptor for predicting membrane permeability.

While a comprehensive QSPR study for this specific molecule is not available, we can examine typical descriptor values for analogous structures to understand its chemical property space.

Table 3: Selected QSPR Descriptors and Their Relevance

| Descriptor Category | Example Descriptor | Relevance to Physicochemical Properties |

|---|---|---|

| Constitutional | Molecular Weight | Governs diffusion rates and is a fundamental property. |

| Geometric | Polar Surface Area (PSA) | Correlates with membrane permeability and solubility. |

| Electronic | Dipole Moment | Indicates the polarity of the molecule, affecting solubility and intermolecular forces. |

| Lipophilicity | XLogP3 | Predicts the partitioning between octanol and water, a key factor in solubility and absorption. |

| Structural | Number of Rotatable Bonds | Relates to conformational flexibility and entropy. |

Chemical Reactivity and Derivatization Pathways of 3 1 Methyl 1h 1,3 Benzodiazol 2 Yl Phenol

Electrophilic and Nucleophilic Aromatic Substitution on the Phenol (B47542) Moiety

The phenol ring in 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol is activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions relative to it. However, the bulky 1-methyl-1H-1,3-benzodiazol-2-yl substituent at the 3-position introduces significant steric hindrance, which plays a crucial role in determining the final product distribution.

Electrophilic Aromatic Substitution:

The hydroxyl group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. nih.gov The positions ortho to the hydroxyl group are 2 and 6, while the para position is 4. The 1-methyl-1H-1,3-benzodiazol-2-yl group at position 3 will also influence the substitution pattern. Aromatic heterocycles can be either electron-donating or electron-withdrawing, and their effect on the reactivity of the attached phenyl ring can be complex.

Considering the combined directing effects, electrophilic substitution is most likely to occur at the positions activated by the hydroxyl group and least sterically hindered.

Position 2: Ortho to the hydroxyl group and adjacent to the bulky benzimidazole (B57391) substituent. Steric hindrance is expected to be high, potentially disfavoring substitution at this position.

Position 4: Para to the hydroxyl group. This position is electronically activated and less sterically hindered than position 2, making it a likely site for substitution.

Position 6: Ortho to the hydroxyl group and meta to the benzimidazole substituent. This position is also activated and relatively less hindered than position 2, making it another probable site for electrophilic attack.

Common electrophilic aromatic substitution reactions applicable to phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. nih.govrsc.org For instance, nitration with dilute nitric acid would be expected to yield a mixture of 4-nitro and 6-nitro derivatives. researchgate.net Halogenation, for example with bromine in a non-polar solvent, would likely result in the formation of 4-bromo and 6-bromo products. nih.gov

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) on the phenol ring is generally difficult as the ring is electron-rich. lookchem.com NAS typically requires the presence of strong electron-withdrawing groups (like nitro groups) at positions ortho or para to a good leaving group (like a halogen). lookchem.comnih.gov In the case of this compound, the phenol ring is activated by an electron-donating group, making it highly unlikely to undergo NAS under standard conditions.

Reactions at the Benzimidazole Nitrogen Atoms (e.g., N-Alkylation, Acylation, Protonation)

The benzimidazole moiety of the molecule contains two nitrogen atoms. The nitrogen at position 1 (N-1) is already substituted with a methyl group. Therefore, any further reactions involving the benzimidazole nitrogens will occur at the N-3 position.

N-Alkylation:

The N-3 nitrogen atom of the benzimidazole ring possesses a lone pair of electrons and can act as a nucleophile. It can be alkylated using various alkylating agents, such as alkyl halides or sulfates. This reaction would lead to the formation of a quaternary benzimidazolium salt. For example, reaction with methyl iodide would yield the 1,3-dimethyl-2-(3-hydroxyphenyl)-1H-1,3-benzodiazol-1-ium iodide. The N-alkylation of benzimidazoles is a well-established reaction. acs.org

N-Acylation:

Similar to alkylation, the N-3 nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides. nih.govnih.gov This would result in the formation of an N-acylbenzimidazolium salt. These compounds can be useful intermediates in further synthetic transformations.

Protonation:

The N-3 nitrogen atom is basic and can be protonated by acids to form a benzimidazolium salt. lookchem.com The basicity of the benzimidazole nitrogen is influenced by the substituents on the ring system. The pKa of the conjugate acid of benzimidazole itself is around 5.6. researchgate.net The presence of the 2-(3-hydroxyphenyl) substituent may slightly alter the basicity of the N-3 nitrogen. In acidic media, the compound will exist predominantly in its protonated form.

Functional Group Transformations of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification, Chelation)

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of transformations.

Etherification:

The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. acs.orgnih.gov This involves deprotonation of the phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reaction with ethyl bromide in the presence of a base would yield 2-(3-ethoxyphenyl)-1-methyl-1H-1,3-benzodiazole.

Esterification:

Esterification of the phenolic hydroxyl group can be achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, a reaction often referred to as the Schotten-Baumann reaction. rsc.orgrsc.org For instance, treatment with acetyl chloride in the presence of pyridine (B92270) would produce 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenyl acetate.

Chelation:

The molecule possesses structural features that make it a potential chelating agent. The phenolic hydroxyl group, in proximity to the N-3 nitrogen of the benzimidazole ring, can coordinate with metal ions. Studies on similar 2-(2-hydroxyphenyl)benzimidazole derivatives have shown their ability to form stable complexes with various metal ions like Cu(II), Zn(II), and Ni(II). nih.govlookchem.com In these complexes, the compound acts as a bidentate ligand, coordinating to the metal center through the deprotonated phenolic oxygen and the N-3 nitrogen atom.

Oxidative and Reductive Transformations

Oxidative Transformations:

The phenol moiety is susceptible to oxidation. Oxidation of phenols can lead to the formation of quinones or can result in oxidative coupling reactions. The specific products formed depend on the oxidant used and the reaction conditions. For instance, electrochemical oxidation of similar phenol-imidazole compounds has been shown to proceed via a concerted proton-electron transfer mechanism to yield stable radical cations. nih.gov Stronger oxidizing agents could potentially lead to the formation of a quinone-like structure or degradation of the aromatic rings.

The benzimidazole ring is generally stable to oxidation, but under harsh conditions, it can be degraded.

Reductive Transformations:

Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic studies specifically for this compound are not extensively reported. However, the mechanisms of the key transformations can be inferred from the well-established mechanisms of similar reactions on phenols and benzimidazoles.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate (arenium ion or sigma complex) after the initial attack of the electrophile on the electron-rich phenol ring. The hydroxyl group stabilizes the positive charge through resonance, particularly when the attack is at the ortho and para positions. Subsequent deprotonation re-establishes the aromaticity. acs.org

Williamson Ether Synthesis: This reaction follows an Sₙ2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion. nih.gov

Schotten-Baumann Reaction: The mechanism involves the nucleophilic attack of the phenoxide ion (formed by the deprotonation of the phenol by the base) on the carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form the ester. rsc.org

Oxidation of the Phenolic Moiety: The oxidation of phenols often involves the initial formation of a phenoxyl radical. The fate of this radical depends on the reaction conditions and the structure of the phenol. In the presence of a pendant base like the imidazole (B134444) nitrogen, the oxidation can proceed via a concerted proton-electron transfer (CPET) pathway. nih.gov

Advanced Applications and Mechanistic Investigations Non Clinical Focus

Coordination Chemistry and Metal Complexation

The molecular architecture of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol makes it an effective ligand for forming complexes with various metal ions, particularly those from the transition series. Its properties as a ligand are rooted in the synergistic action of the phenolic hydroxyl group and the nitrogen atoms of the benzimidazole (B57391) ring.

Ligand Properties for Transition Metal Complexes

This compound typically functions as a bidentate ligand, coordinating to a metal center via the deprotonated phenolic oxygen and one of the benzimidazole nitrogen atoms (specifically, the iminic nitrogen). This chelation forms a stable, five- or six-membered ring with the metal ion, a characteristic that enhances the stability of the resulting complex.

The presence of a strong intramolecular hydrogen bond between the phenolic proton and the iminic nitrogen is a key feature of this and similar 2-(2'-hydroxyphenyl)benzimidazole (HPBI) type ligands. nih.govnih.gov This interaction influences the compound's conformational planarity and its coordination behavior. nih.govnih.gov Upon complexation, this proton is displaced by the metal ion, confirming the role of the phenolic group in metal binding. nih.gov Studies on analogous benzimidazolyl-phenol compounds with transition metals such as Cu(II), Zn(II), Ni(II), and Ag(I) have demonstrated this bidentate coordination mode, leading to the formation of stable complexes. nih.gov

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, Fluorescence, EPR)

The formation of metal complexes with this compound can be monitored and characterized by various spectroscopic techniques. Each method provides specific insights into the nature of the metal-ligand bond and the structure of the complex.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of the ligand is characterized by intense bands in the UV region, corresponding to π→π* transitions within the aromatic and heterocyclic rings. dergipark.org.tr Upon coordination with a metal ion, these bands often exhibit a shift (either bathochromic or hypsochromic), indicating the alteration of the electronic environment of the chromophore due to metal binding. dergipark.org.trresearchgate.net Additionally, new absorption bands may appear at longer wavelengths, which can be attributed to ligand-to-metal charge transfer (LMCT) or, in the case of transition metals with d-electrons, weaker d-d transition bands. dergipark.org.tr

Fluorescence Spectroscopy: The compound is expected to be fluorescent, a property common to many 2-(2'-hydroxyphenyl)benzimidazole derivatives. The emission spectrum is highly sensitive to the ligand's environment and its interaction with metal ions. Chelation can significantly alter the fluorescence intensity and emission wavelength. For instance, coordination with diamagnetic metal ions like Zn(II) or Cd(II) often leads to an enhancement of fluorescence, whereas paramagnetic metal ions like Cu(II) or Ni(II) typically cause fluorescence quenching. researchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions such as Cu(II) or Co(II), EPR spectroscopy is a powerful tool for probing the coordination environment around the metal center. The EPR spectrum provides information about the geometry of the complex and the nature of the metal-ligand bonding.

| Spectroscopic Technique | Free Ligand Signature | Signature upon Metal Complexation | Information Gained |

| UV-Vis | Intense π→π* transitions in the UV region. | Shift in π→π* bands; appearance of new Ligand-to-Metal Charge Transfer (LMCT) or d-d bands. dergipark.org.tr | Confirmation of coordination, electronic effects of metal binding. |

| Fluorescence | Emission spectrum characteristic of the fluorophore, potentially with a large Stokes shift due to ESIPT. | Quenching or enhancement of fluorescence intensity; shift in emission wavelength. researchgate.net | Nature of the metal ion (paramagnetic vs. diamagnetic), changes in structural rigidity. |

| FT-IR | Bands for O-H, C=N, and C-O stretching. | Disappearance or shift of O-H band; shift in C=N and C-O bands; appearance of new M-N and M-O bands. nih.govnih.gov | Identification of coordinating atoms (phenolic O and iminic N). |

| NMR | Signal for the phenolic proton (O-H). | Disappearance of the phenolic proton signal upon deprotonation and coordination. nih.gov | Confirmation of deprotonation and involvement of the hydroxyl group in binding. |

Chelation Behavior and Stability Constants with Metal Ions

The bidentate nature of this compound leads to the formation of chelate complexes with metal ions, which are thermodynamically more stable than complexes formed with analogous monodentate ligands (the "chelate effect"). The stability of these complexes in solution is quantified by the stability constant (or formation constant, Kₐ), which reflects the equilibrium between the free ligand and the metal-ligand complex.

Fluorescent Probe and Sensor Development

The inherent fluorescence of the benzimidazole-phenol scaffold and its sensitivity to metal ion coordination make this compound an excellent candidate for the development of fluorescent chemosensors.

Design Principles for Chemo/Biosensors

The design of a fluorescent chemosensor based on this molecule follows the "fluorophore-receptor" model. acs.orgnih.gov

Fluorophore: The 2-phenylbenzimidazole (B57529) core acts as the signaling unit whose light-emitting properties are modulated by analyte binding.

Receptor: The chelating unit, comprising the phenolic oxygen and iminic nitrogen, serves as the recognition site or receptor for the target metal ion.

An effective sensor should exhibit high selectivity and sensitivity. Selectivity is achieved when the receptor has a specific affinity for a particular ion over other potentially competing ions. nih.gov Sensitivity is determined by the magnitude of the fluorescence change upon ion binding and the detection limit of the sensor. nih.gov The response can be a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) signal, or a ratiometric shift in the emission wavelength, which is often preferred as it is less susceptible to instrumental variations. nih.gov

Fluorescence Switching Mechanisms

Several photophysical mechanisms can be exploited to achieve the desired fluorescence switching behavior in sensors based on this compound.

Chelation-Enhanced Fluorescence (CHEF): In the free ligand state, fluorescence can be partially quenched by non-radiative decay processes, such as internal rotation around single bonds. Upon chelation with a metal ion, the molecule's structure becomes more rigid and planar. This increased rigidity hinders vibrational and rotational motions, which closes non-radiative decay channels and leads to a significant increase in fluorescence quantum yield. researcher.lifersc.org This mechanism typically results in a "turn-on" response and is often observed upon complexation with d¹⁰ metal ions like Zn²⁺.

Photoinduced Electron Transfer (PET): PET is a primary mechanism for fluorescence quenching. researchgate.net In a PET-based sensor, the system contains an electron donor and an electron acceptor (the fluorophore). Upon excitation, an electron can be transferred from the donor to the excited fluorophore, which quenches the fluorescence. nih.govmdpi.com In the context of this molecule, the phenol (B47542) or benzimidazole moiety could act as a donor. When a target metal ion binds to the receptor, it alters the redox potential of the donor, making the PET process energetically unfavorable. This blockage of the PET pathway "turns on" the fluorescence. mdpi.com

Excited State Intramolecular Proton Transfer (ESIPT): This is a hallmark mechanism for 2-(2'-hydroxyphenyl)benzimidazole and related compounds. mdpi.comresearchgate.net

Absorption: The molecule in its ground state (Enol form) absorbs a photon and is promoted to an excited state.

Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the iminic nitrogen increase dramatically. This facilitates an ultrafast transfer of the proton from the oxygen to the nitrogen, forming an excited Keto tautomer. mdpi.com

Emission: This excited Keto tautomer relaxes to its ground state by emitting a photon. This emission is characterized by a large Stokes shift (a significant separation between the absorption and emission maxima), as the ground-state Keto form is unstable and quickly reverts to the more stable Enol form. nih.gov

When this compound binds to a metal ion, the phenolic proton is removed, and the O and N atoms are locked in the chelate ring. This completely blocks the ESIPT pathway. As a result, the characteristic long-wavelength emission from the Keto tautomer is quenched or disappears, while a new, shorter-wavelength ("blue-shifted") emission from the uncoordinated Enol-form of the complex may appear. nih.gov This switching between two distinct emission bands provides an opportunity for creating highly reliable ratiometric sensors. nih.gov

| Mechanism | Description | Sensor Response |

| CHEF | Metal chelation increases molecular rigidity, reducing non-radiative decay. researcher.life | Fluorescence "Turn-On" |

| PET | Metal binding alters redox potentials, inhibiting fluorescence-quenching electron transfer. researchgate.net | Fluorescence "Turn-On" |

| ESIPT | Metal chelation blocks the proton transfer pathway, preventing the formation of the emitting keto-tautomer. nih.govmdpi.com | Quenching of the long-wavelength ESIPT emission and/or appearance of a shorter-wavelength emission (Ratiometric). |

Interactions with Model Biological Macromolecules (at a Molecular Level)

The benzimidazole and phenol moieties are common pharmacophores that mediate interactions with a variety of biological macromolecules. While direct experimental studies on this compound are not extensively documented in the reviewed literature, its potential interactions can be inferred from computational and experimental studies on structurally analogous compounds.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. researchgate.net Although specific docking studies for this compound were not identified, research on related benzimidazole, benzoxazole (B165842), and phenol derivatives provides significant insights into the probable binding modes and key interactions, such as hydrogen bonding and π-π stacking, that this compound might form with various protein targets.

For instance, studies on benzoxazole scaffolds have identified them as suitable for developing inhibitors for enzymes like JMJD3, a histone demethylase. mdpi.com Docking poses of a 2-(benzo[d]oxazol-2-yl)phenol fragment suggested that the phenol moiety plays a crucial role in forming an interaction network within the α-ketoglutarate pocket of JMJD3. mdpi.com Similarly, docking studies of ortho-substituted phenols with tyrosinase have shown that these molecules can fit within the enzyme's active site, with their ultimate function as a substrate or inhibitor depending on the specific form of the enzyme. nih.gov These findings suggest that the phenol group of this compound would be critical in anchoring the molecule within a protein's active site.

The benzimidazole core is also instrumental in protein binding. Docking of various benzimidazole derivatives has revealed strong binding energies with targets such as monoamine oxidase (MAO), Nrf2, and various kinases, often involving hydrogen bonds and hydrophobic interactions with key amino acid residues.

Interactive Table:

| Compound/Scaffold | Protein Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| 2-(Benzo[d]oxazol-2-yl)phenol | JMJD3 (Histone Demethylase) | Phenol moiety interacts with the α-ketoglutarate pocket. π-π interactions with Y1379. | mdpi.com |

| Ortho-substituted phenols (e.g., Guaiacol, Eugenol) | Tyrosinase | Can bind to the active site in both oxy and met forms, potentially acting as substrates or inhibitors. | nih.gov |

| 2,1-Benzothiazine derivatives | Monoamine Oxidase A & B (MAO-A/B) | Potent inhibitors showed strong binding interactions within the enzyme active site. | researchgate.net |

| Cilostazol (contains a quinolone ring, related to bicyclic heterocycles) | Nrf2, HO-1, PPARα | Demonstrated strong binding energies and hydrogen bond formation with key amino acid residues (e.g., ARG 483 in Nrf2). | researchgate.net |

Mechanistic Insights into Enzyme Inhibition via Binding Interactions

The structural features of this compound, namely the planar benzimidazole ring and the hydrogen-donating phenol group, are characteristic of many enzyme inhibitors. The mechanism of inhibition often involves the molecule competing with the natural substrate for binding to the enzyme's active site.

Studies on phenol derivatives as carbonic anhydrase inhibitors reveal that the phenol molecule can bind directly within the enzyme's active site, close to the catalytic zinc ion. nih.gov This binding is stabilized by interactions with the surrounding amino acid residues. For more complex benzimidazole- and benzothiazole-containing inhibitors, the mechanism involves a combination of interactions. For example, in the inhibition of cholinesterases and monoamine oxidases by novel benzothiazole (B30560) derivatives, strong interactions with the enzyme's active site were observed. nih.gov Specifically, interactions with flavin adenine (B156593) dinucleotide (FAD) in the MAO-B active site were noted as a promising finding for potent inhibition. nih.gov

Therefore, this compound could potentially inhibit various enzymes through a combination of:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the benzimidazole ring can act as acceptors.

π-π Stacking: The aromatic benzimidazole and phenol rings can engage in stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the enzyme's active site.

These binding interactions would stabilize the enzyme-inhibitor complex, preventing the binding of the natural substrate and thus inhibiting the enzyme's catalytic activity.

Nucleic Acid (DNA/RNA) Binding and Intercalation Studies

The planar, aromatic structure of benzimidazole derivatives makes them prime candidates for interaction with nucleic acids. Research has shown that these compounds primarily act as DNA minor groove binders, with a preference for AT-rich sequences. nih.govresearchgate.net The binding is stabilized by hydrogen bonds between the benzimidazole moiety and the bases within the groove. rsc.org The fluorescence of the benzimidazole core is often enhanced upon binding to DNA, which can be used to monitor the interaction. rsc.org

While minor groove binding is common for benzimidazoles, some planar aromatic molecules can also act as intercalators, inserting themselves between the base pairs of the DNA double helix. This mode of interaction can cause distortions in the DNA structure. Some synthetic phenolic compounds have also been shown to interact with DNA via intercalation. mdpi.com

Given its structure, this compound possesses the potential to interact with DNA through either or both of these mechanisms. The planar benzimidazole ring system could facilitate insertion into the minor groove or intercalation between base pairs. The phenolic group could further stabilize this binding through hydrogen bonding with the phosphate (B84403) backbone or the edges of the base pairs. However, studies on dicationic benzimidazoles have shown negligible binding to RNA, suggesting a potential selectivity for DNA. researchgate.net

Membrane Interaction Studies (e.g., phospholipid bilayer interactions)

The interaction of small molecules with cell membranes is crucial for their transport and biological activity. Studies on phenols and polyphenols have provided a general understanding of how these compounds interact with model phospholipid bilayers. The nature of this interaction is governed by factors such as polarity, molecular size, and the number of hydroxyl groups. nih.gov

Phenolic compounds can penetrate lipid bilayers and cause changes in their structure and biophysical properties. For example, the uncharged form of phenol can influence the fluidity of the bilayer by situating itself in the hydrophobic acyl chain region, leading to a depression of the phase-transition temperature. rsc.org More complex polyphenols are often located near the polar headgroups of the lipids, where they can form hydrogen bonds between their hydroxyl groups and the phosphate and carbonyl groups of the phospholipids. The deeper a compound penetrates the bilayer, the higher its affinity.

Based on these principles, this compound, being a moderately polar molecule, would be expected to interact with and partition into phospholipid bilayers. Its phenol group would likely orient towards the polar headgroup region to form hydrogen bonds, while the more nonpolar methyl-benzimidazole part could insert into the more hydrophobic acyl chain region of the membrane, thus affecting membrane order and fluidity.

Applications in Materials Science

The unique electronic and photophysical properties of aromatic heterocyclic compounds make them valuable building blocks for advanced materials.

Organic Electronic Materials (e.g., as building blocks for OLEDs, semiconductors)

The benzimidazole ring is a well-known scaffold in the development of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its electron-deficient nature makes it suitable for use in electron-transporting or host materials in OLED devices.

Hybrids of pyrene (B120774) and benzimidazole derivatives have been synthesized and characterized as efficient, pure-blue emitters for OLEDs. The molecular design, which combines different aromatic systems, aims to decrease intermolecular aggregation in the solid state, which is crucial for achieving high luminescence efficiency. The combination of a phenol ring with the benzimidazole core in this compound provides a similar donor-acceptor type structure that could be explored for its luminescent properties.

Furthermore, fused aromatic ring systems like nih.govbenzothieno[3,2-b]benzothiophene (BTBT), which share structural similarities with the extended aromatic system of benzimidazoles, are favorable core structures for p-type organic semiconductors. These materials exhibit good ambient stability and high charge carrier mobility, making them suitable for OFETs. The inherent conjugated system in this compound suggests it could serve as a valuable building block for synthesizing larger, more complex organic semiconductors for applications in printed and flexible electronics.

Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of this compound, which integrates a benzimidazole ring system with a phenolic group, makes it a prime candidate for participation in supramolecular chemistry and self-assembly processes. The physicochemical characteristics of the benzimidazole moiety facilitate assembly through various non-covalent interactions, including metal coordination and π-π stacking. researchgate.net The presence of the phenol group introduces additional potential for strong, directional hydrogen bonding.

The self-assembly of benzimidazole derivatives is driven by a combination of forces:

Hydrogen Bonding: The N-H group in related benzimidazole structures and the O-H group of the phenol are potent hydrogen bond donors, while the nitrogen atoms of the imidazole (B134444) ring and the oxygen of the phenol can act as hydrogen bond acceptors. researchgate.net These interactions can lead to the formation of extensive networks. For instance, in the crystal structure of the similar compound 4-(1H-Benzo[d]imidazol-2-yl)phenol, intermolecular N—H···O and O—H···N hydrogen bonds are crucial for stabilizing the crystal structure, connecting molecules to form an infinite wave-like two-dimensional layer. researchgate.net

π-π Stacking: The planar, aromatic nature of both the benzimidazole and the benzene (B151609) rings allows for significant π-π stacking interactions. researchgate.netresearchgate.net These interactions contribute to the formation of ordered, multi-dimensional structures. In the case of 4-(1H-Benzo[d]imidazol-2-yl)phenol, a three-dimensional network is constructed by face-to-face π-π stacking, with a short distance of 3.554 Å between the benzimidazole and phenol rings of adjacent molecules. researchgate.net

Metal Coordination: The imidazole ring is well-known for its ability to coordinate with a variety of metal ions. researchgate.net This property allows benzimidazole derivatives to be used as ligands in the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete coordination complexes. researchgate.net The conditions used for the assembly, such as the choice of metal salt and solvent, can determine the final structure and morphology of the resulting macromolecule. researchgate.net

These non-covalent interactions enable the spontaneous organization of molecules into well-defined, stable supramolecular structures, a field often referred to as crystal engineering. nih.gov The precise control over these interactions allows for the design of materials with specific topologies and potential applications in areas such as sensing and photoluminescence. researchgate.net

Corrosion Inhibition Studies (Adsorption Mechanism, Protective Layer Formation)

Benzimidazole derivatives, including phenolic structures like this compound, are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net

Adsorption Mechanism

The adsorption process is the critical step in corrosion inhibition and can occur through two primary mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type bond. rsc.org

The molecular structure of phenolic benzimidazoles offers multiple active sites for adsorption. The benzimidazole ring's nitrogen atoms, the phenolic oxygen atom, and the π-electrons of the aromatic systems can all interact with the vacant d-orbitals of metal atoms on the surface. nih.govmdpi.com This strong interaction facilitates the formation of a stable, adsorbed film. The adsorption behavior of benzimidazole inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. nih.govresearchgate.netacs.org Thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔGads), can indicate the strength and nature of the adsorption; values around -40 kJ mol−1 or more negative are indicative of strong chemisorption. rsc.org

Protective Layer Formation

Upon adsorption, the inhibitor molecules form a protective film on the metal surface. This film acts as a physical barrier, blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur. rsc.org Consequently, many benzimidazole derivatives are classified as mixed-type inhibitors, as they suppress both the anodic and cathodic processes. nih.govresearchgate.netrsc.org The formation of this protective layer increases the charge transfer resistance at the metal/solution interface and decreases the double-layer capacitance, both of which are indicative of effective corrosion inhibition. rsc.org The quality of this protective film can be visualized using surface analysis techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), which show a smoother metal surface in the presence of the inhibitor compared to the corroded surface in its absence. nih.govacs.org

| Inhibitor Type | Metal/Medium | Max. Inhibition Efficiency (IE%) | Adsorption Isotherm | Inhibition Type | Reference |

|---|---|---|---|---|---|

| 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole | Carbon Steel / 1M HCl | 95% | Langmuir | Mixed (Predominantly Cathodic) | researchgate.net |

| 4-bis-benzimidazolyl-butane | Mild Steel / 0.5 M HCl | Not specified | Langmuir | Mixed | nih.gov |

| Substituted Benzimidazoles (LF1, LF2) | Carbon Steel / 1 M HCl | 95.4% (for LF2) | Langmuir | Mixed (LF1 Anodic, LF2 Cathodic) | rsc.org |

| Telmisartan (a benzimidazole derivative) | Mild Steel / 1 M HCl | 97.39% | Not specified | Cathodic | researchgate.net |

Analytical Chemistry Applications

Pre-column/Post-column Derivatization Reagents for Chromatographic Analysis

In chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify an analyte to enhance its detectability or improve its separation characteristics. psu.edu Compounds with poor chromophores or fluorophores can be reacted with a derivatizing agent to yield a product with strong UV absorbance or fluorescence, thereby significantly lowering detection limits. researchgate.net

The phenolic hydroxyl group of this compound is a reactive functional group suitable for derivatization reactions. While this specific compound may not be a common derivatizing agent itself, its structure exemplifies the features that make such molecules useful in this context. If used as a reagent, it could react with analytes containing suitable functional groups (e.g., carboxylic acids, amines) to form a derivative that incorporates the highly detectable benzimidazole-phenol moiety.

More commonly, phenols themselves are the analytes that require derivatization for sensitive analysis. Various reagents are designed to react specifically with the phenolic hydroxyl group.

Example of a Derivatization Reaction for Phenols: A notable example is the use of 2-(9-carbazole)-ethyl-chloroformate (CEOC) as a pre-column fluorescence labeling reagent for phenols. researchgate.net

Reaction: CEOC reacts with the phenolic hydroxyl group under mild conditions (e.g., room temperature, pH 9.0 buffer) to form a stable, highly fluorescent derivative.

Enhancement: The resulting derivative possesses the strong fluorophore of the carbazole (B46965) group, allowing for sensitive detection with excitation and emission wavelengths around 293 nm and 360 nm, respectively. researchgate.net

Application: This method enables the baseline separation and quantification of various phenols in complex matrices, such as printing ink, using reversed-phase HPLC. researchgate.net

The derivatization process is optimized by studying parameters like reaction time, pH, and reagent concentration to achieve maximum yield. researchgate.net

| Reagent | Analyte Functional Group | Purpose | Detection Method | Reference |

|---|---|---|---|---|

| 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Phenolic Hydroxyl (-OH) | Fluorescence Labeling | HPLC-Fluorescence | researchgate.net |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Phenolic Hydroxyl (-OH), Carboxylic Acids | Increase Volatility (Silylation) | GC-MS | researchgate.net |

| Heptafluorobutyrylimidazole (HFBI) | Hydroxyl (-OH), Primary/Secondary Amines | Enhance Volatility and Detectability | GC-ECD | psu.edu |

Spectrophotometric Reagents for Analyte Detection

The structural features of this compound, specifically the combination of the benzimidazole ring and the adjacent phenol group, create an excellent bidentate chelation site for metal ions. researchgate.net This ability to form stable complexes with metal ions is the basis for its potential application as a spectrophotometric reagent. tsijournals.com

Spectrophotometry is an analytical technique that relies on measuring the amount of light absorbed by a chemical substance. When a reagent like a phenolic benzimidazole forms a complex with a specific analyte (typically a metal ion), the electronic structure of the reagent is altered, leading to a change in its light absorption properties. nih.gov This often results in the formation of a distinctly colored solution. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the colored complex, and thus to the concentration of the analyte.

Benzimidazole derivatives have been successfully employed as reagents for the spectrophotometric determination of a range of metal ions. tsijournals.com

Mechanism: The reagent's nitrogen and oxygen atoms donate lone pairs of electrons to form coordinate bonds with the metal ion, resulting in a stable metal-ligand complex.

Detection: The formation of this complex causes a significant shift in the absorption spectrum to a longer wavelength (a bathochromic shift), allowing for quantification of the analyte at a wavelength where the free reagent does not interfere. For example, 1-(benzimidazole-2-yl) ethanone (B97240) thiosemicarbazone (BET) forms colored complexes with various divalent metals, with maximum absorbance between 375-390 nm. tsijournals.com

Stoichiometry: The metal-to-ligand ratio in the complex, which is crucial for accurate quantification, can be determined using methods like the Job's method or mole-ratio method. Ratios of 1:2 (Metal:Ligand) are common for benzimidazole-based reagents. tsijournals.com

The selectivity and sensitivity of the method depend on factors such as pH, reagent concentration, and the stability of the complex formed. tsijournals.com Such reagents have been used to detect transition metals like Fe, Ni, Cu, and Hg, as well as rare earth metals like La and Sm. tsijournals.comjetir.org

| Reagent Type | Analyte (Metal Ion) | Metal:Ligand Ratio | Key Observation | Reference |

|---|---|---|---|---|

| 1-(benzimidazole-2-yl) ethanone thiosemicarbazone (BET) | Fe(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | 1:2 | Formation of stable colored complexes at pH 9.0 | tsijournals.com |

| Substituted Benzimidazoles | La(III), Pr(III), Sm(III) | Not specified | Complex formation confirmed by Job's method | jetir.org |

| 2-(2-hydroxyphenyl)-1-H-benzimidazole | Various metal ions | Not specified | Acts as a potential optical sensor for probing metal ions | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Variation of Substituents on Benzimidazole (B57391) and Phenol (B47542) Rings

The systematic introduction of different functional groups onto the benzimidazole and phenol rings is a common strategy to modulate the biological activity and physicochemical properties of 2-phenylbenzimidazole (B57529) derivatives. The nature and position of these substituents can drastically alter the molecule's electronic and steric characteristics.

For instance, studies on related 2-phenylbenzimidazole derivatives have shown that introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly impact their biological efficacy. In one study, the introduction of hydroxyl groups at specific positions on the benzimidazole ring, combined with electron-withdrawing groups on the 2-phenyl ring, was found to have a positive effect on antifungal activity. japsonline.com Another research effort synthesized a series of 2-phenylbenzimidazoles with oxygenated substituents on the phenyl ring to explore their antitumour properties, building on the hypothesis that these modifications could lead to superior pharmaceutical characteristics. nih.gov

The effect of substituents can be summarized as follows:

Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens): These groups can enhance certain biological activities by modifying the electronic density of the aromatic system, potentially influencing interactions with biological targets. For example, nitro-substituted derivatives have been synthesized and evaluated for antihypertensive activity. nih.gov

Electron-Donating Groups (e.g., -OH, -OCH₃, -NH₂): These groups can alter the molecule's polarity and hydrogen bonding capacity. The presence of a hydroxyl group, as in the parent compound, is particularly significant. Methoxy-substituted analogs have also been investigated for their potential bioactivity. nih.govnih.gov

Halogens (e.g., -F, -Cl, -Br, -I): Halogen substituents can modify lipophilicity and membrane permeability. They also provide sites for further chemical reactions, such as cross-coupling, making them valuable intermediates for creating more complex molecules. mdpi.com Fluorinated benzimidazoles have been a particular focus in the development of new antitumour agents. nih.gov

The following interactive table summarizes the impact of substituent variations on the properties of the 2-phenylbenzimidazole scaffold.

| Substituent Group | Position | Observed Effect on Properties | Reference |

| Hydroxyl (-OH) | Benzimidazole Ring (Position 5) | May be required for antifungal activity. | japsonline.com |

| Nitro (-NO₂) | Phenyl Ring (para-position) | Positive effect on antifungal activity. | japsonline.com |

| Nitro (-NO₂) | Phenyl Ring (meta-position) | Investigated for antihypertensive activity. | nih.gov |

| Amino (-NH₂) | Phenyl Ring (meta-position) | Investigated for antihypertensive activity. | nih.gov |

| Methoxy (-OCH₃) | Phenyl Ring | Investigated for antitumour and antihypertensive activity. | nih.govnih.gov |

| Bromo (-Br) | Phenyl Ring (meta/para) | Alters crystal packing via halogen bonding; serves as a synthetic handle. | mdpi.com |

| Iodo (-I) | Phenyl Ring (meta/para) | Alters crystal packing; serves as a synthetic handle. | mdpi.com |

Correlation of Structural Modifications with Spectroscopic Properties

Structural modifications to the 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol framework directly correlate with changes in its spectroscopic properties, including UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectra. These correlations provide valuable insights into the electronic structure of the molecule.

The UV-Vis absorption spectra of 2-phenylbenzimidazole derivatives are characterized by bands corresponding to π-π* transitions within the conjugated aromatic system. mdpi.com The position and intensity of these absorption maxima are sensitive to the nature and position of substituents.

Bathochromic Shift (Red Shift): The introduction of electron-donating groups or extending the π-conjugation typically results in a shift of the absorption maximum to longer wavelengths.

Hypsochromic Shift (Blue Shift): Electron-withdrawing groups can sometimes cause a shift to shorter wavelengths, depending on their interaction with the chromophore.

Similarly, the fluorescence properties of these compounds are highly dependent on their structure. Benzimidazole derivatives are known to be fluorescent, and substitutions can tune the emission wavelength and quantum yield. mdpi.comresearchgate.net For example, a study on amino-substituted pentacyclic benzimidazoles demonstrated that the number and position of amino groups significantly affect their photophysical properties, with some derivatives showing strong fluorescence in the visible spectrum. mdpi.com The intramolecular hydrogen bond between the phenolic proton and the imidazole (B134444) nitrogen, as seen in related phenol-imidazole systems, can also play a crucial role in the photophysical behavior, influencing processes like excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net

NMR spectroscopy provides detailed information about the chemical environment of each atom. Substituent-induced changes in electron density cause shifts in the resonance frequencies (chemical shifts) of nearby protons (¹H NMR) and carbons (¹³C NMR). For instance, electron-withdrawing groups generally cause downfield shifts (higher ppm) for adjacent nuclei, while electron-donating groups cause upfield shifts (lower ppm).

The table below illustrates the correlation between structural changes and spectroscopic data for the 2-arylbenzimidazole class.

| Structural Modification | Spectroscopic Technique | Observed Correlation | Reference |

| Introduction of Halogens (-Br, -I) | UV-Vis Spectroscopy | Absorption maxima are recorded to characterize the electronic transitions. | mdpi.com |

| Addition of Amino Groups | UV-Vis & Fluorescence | Shifts in absorption and emission maxima, making them suitable as pH probes. | mdpi.com |

| General Substituent Variation | ¹H & ¹³C NMR | Predictable shifts in proton and carbon signals based on electronic effects. | mdpi.com |

| Intramolecular H-Bond | ¹H NMR | The phenolic proton signal (δOH) is sensitive to H-bond strength. | nih.gov |

Influence of Positional Isomerism on Chemical and Physical Properties

Positional isomerism, which involves changing the location of substituents on the aromatic rings, has a profound influence on the properties of 2-phenylbenzimidazole derivatives. The relative positions of functional groups can affect steric hindrance, electronic communication between substituents, and intermolecular interactions, leading to significant differences in physical properties like melting point and crystal packing, as well as in chemical reactivity and biological activity.

A study on halogen-substituted 2-aryl-N-phenylbenzimidazoles demonstrated a clear influence of isomerism on crystal structure. mdpi.com It was found that para-substituted compounds formed crystals assembled by weak C–H···π and π···π interactions, whereas their meta-isomers were linked via intermolecular halogen···nitrogen and C–H···π contacts. mdpi.com This difference in intermolecular forces directly impacts properties such as solubility and melting point.

In the context of this compound, moving the hydroxyl group from the meta (position 3) to the ortho (position 2) or para (position 4) position on the phenyl ring would be expected to significantly alter its properties.

An ortho-hydroxyl group could lead to a stronger intramolecular hydrogen bond with the benzimidazole nitrogen, affecting its acidity, spectroscopic properties, and conformation.

A para-hydroxyl group would place the substituent along the main conjugation axis of the molecule, likely leading to more significant changes in its electronic absorption and emission spectra compared to the meta isomer.

Research on other classes of aromatic compounds has confirmed that the position of a functional group is critical in determining chiroptical and photoluminescent properties. nih.gov

The following table compares the properties of positional isomers in related benzimidazole systems.

| Isomer Type | Property Affected | Observation | Reference |

| meta vs. para Halogen Substituents | Crystal Packing | meta-isomers engage in halogen bonding, while para-isomers use π-stacking. | mdpi.com |

| ortho vs. other positions for Fluorophore | Chiroptical Properties | Stronger chiroptical features observed with substitution at certain positions. | nih.gov |

| meta vs. para Hydroxyl Group | Electronic Properties | Expected to alter the extent of π-conjugation and intramolecular H-bonding. | N/A |

Computational Descriptors in SAR/SPR Analysis

Computational chemistry plays a vital role in modern SAR and SPR studies through the use of molecular descriptors in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. ijpsr.comnih.gov These descriptors are numerical values that encode different structural, physicochemical, and electronic features of a molecule. nih.gov By establishing a statistical correlation between these descriptors and an observed property (e.g., biological activity, toxicity, solubility), predictive models can be built to guide the design of new compounds. researchgate.net

For benzimidazole derivatives, various computational descriptors have been employed to rationalize and predict their activities. ijpsr.comresearchgate.net

Physicochemical Descriptors: These include LogP (lipophilicity), Topological Polar Surface Area (TPSA), and molecular weight. crpsonline.com LogP is crucial for predicting membrane permeability, while TPSA is related to hydrogen bonding potential and bioavailability. ijpsr.comcrpsonline.com

Electronic Descriptors: These describe the electronic structure of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and dipole moment. researchgate.netresearchgate.net These are critical for understanding reactivity and electronic transitions.

Topological and Steric Descriptors: These descriptors encode information about molecular size, shape, and connectivity, such as the Balaban topological index and Kier's shape indices. researchgate.net

QSAR studies on benzimidazole analogs have successfully created models that correlate these descriptors with antibacterial activity, highlighting the importance of factors like polarity, H-bond acceptors, and lipophilicity. ijpsr.com Such models can effectively predict the biological activity of new compounds and provide valuable insights into the structural features responsible for their effects. researchgate.netcrpsonline.com

Common computational descriptors used in the analysis of benzimidazole derivatives are listed in the table below.

| Descriptor Type | Descriptor Name | Significance in SAR/SPR Analysis | Reference(s) |

| Physicochemical | LogP (Lipophilicity) | Relates to membrane permeability and hydrophobicity. | crpsonline.com |

| Physicochemical | TPSA (Topological Polar Surface Area) | Correlates with polarity, hydrogen bonding capacity, and bioavailability. | ijpsr.comcrpsonline.com |

| Electronic | HOMO/LUMO Energies | Relate to electron-donating/accepting ability and chemical reactivity. | researchgate.netresearchgate.net |

| Electronic | Dipole Moment (µ) | Indicates overall molecular polarity. | researchgate.net |

| Topological | Balaban Index (J) | Encodes information about molecular branching and connectivity. | researchgate.net |

| Steric | Kier's Shape Indices (kα) | Describe molecular shape and size. | researchgate.net |

Conclusion and Future Research Perspectives

Summary of Current Understanding of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol

Currently, detailed published research focusing exclusively on this compound is limited. However, its fundamental properties can be derived from its chemical structure and data available from chemical suppliers. The molecule consists of a phenol (B47542) group attached to a benzimidazole (B57391) ring, which is N-substituted with a methyl group.

| Property | Value |

| IUPAC Name | 3-(1-methyl-1H-benzimidazol-2-yl)phenol |

| CAS Number | 93431-47-1 sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₂N₂O |

The synthesis of related 2-(hydroxyphenyl) benzimidazoles often involves the condensation reaction of substituted salicylaldehydes and o-phenylenediamine. researchgate.net For N-substituted derivatives like the subject of this article, subsequent N-alkylation is a common synthetic step. The characterization of such compounds typically relies on spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm their molecular structure. researchgate.net

Emerging Research Directions for N-Substituted Benzodiazolylphenols

The broader class of N-substituted benzodiazolylphenols is a fertile ground for scientific investigation, with several key research directions emerging.

Medicinal Chemistry: A significant area of research is the exploration of their therapeutic potential. Benzimidazole derivatives, in general, are known to possess a wide range of biological activities. mdpi.com Current studies are focused on designing and synthesizing novel N-substituted benzodiazolylphenols as potential antifungal, and anti-HIV agents. mdpi.comnih.gov The N-substitution pattern is being explored to optimize biological activity and selectivity.

Materials Science: The unique photophysical properties of benzimidazole derivatives make them attractive candidates for applications in materials science. nih.govresearchgate.net Research is underway to develop N-substituted benzodiazolylphenols as fluorescent probes and components in organic light-emitting diodes (OLEDs). The substitution on the benzimidazole ring, including N-alkylation, can significantly influence the fluorescence quantum yields and emission wavelengths. acs.org

Potential for Development in Advanced Chemical Technologies

The structural features of N-substituted benzodiazolylphenols open up possibilities for their use in various advanced chemical technologies.

Fluorescent Sensors: The sensitivity of the photophysical properties of these compounds to their local environment makes them promising candidates for the development of chemical sensors. nih.gov For instance, changes in fluorescence intensity or wavelength upon binding to specific ions or molecules could be utilized for detection and quantification.

Organic Electronics: The semiconductor properties of polycyclic benzimidazole derivatives are being investigated for their potential use in organic electronics. nih.gov N-substitution provides a means to tune the electronic properties of these materials, potentially leading to the development of more efficient organic field-effect transistors (OFETs) and photovoltaic devices.

Methodological Advancements in Compound Characterization and Computational Modeling

Recent years have seen significant progress in the methods used to characterize and model N-substituted benzodiazolylphenols, providing deeper insights into their structure-property relationships.

Spectroscopic Techniques: Advanced NMR techniques, such as 2D-NMR, are being employed to unambiguously determine the structure and conformation of complex benzimidazole derivatives. mdpi.com High-resolution mass spectrometry is crucial for confirming the elemental composition of newly synthesized compounds. mdpi.commdpi.com

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become powerful tools for predicting the geometric, electronic, and photophysical properties of these molecules. nih.govnih.gov These computational studies aid in the rational design of new derivatives with desired characteristics and help in interpreting experimental spectroscopic data. Molecular docking simulations are also being used to predict the binding interactions of these compounds with biological targets, guiding the development of new therapeutic agents. nih.govresearchgate.net

Interactive Data Table: Research Focus on N-Substituted Benzodiazolylphenols

| Research Area | Key Focus | Relevant Techniques | Potential Applications |

| Medicinal Chemistry | Antifungal, Anti-HIV activity | Molecular Docking, In-vitro assays | Novel therapeutics |

| Materials Science | Photophysical properties, Fluorescence | UV-Vis Spectroscopy, Fluorescence Spectroscopy | OLEDs, Fluorescent probes |

| Advanced Technologies | Chemical sensing, Organic electronics | Spectroscopic analysis of host-guest interactions | Environmental monitoring, Flexible electronics |

| Methodology | Structural elucidation, Property prediction | 2D-NMR, DFT calculations | Rational drug design, Materials discovery |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol?

- Methodological Answer : The compound can be synthesized via Mannich reactions involving condensation of benzimidazole precursors with phenolic derivatives under basic conditions (e.g., triethylamine in ethanol) . Microwave-assisted synthesis is also effective for reducing reaction times and improving yields, as demonstrated for analogous benzotriazole derivatives using polar aprotic solvents (e.g., DMF) and catalysts like piperidine . Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Confirm purity via HPLC (>95%) and characterize using / NMR and FTIR spectroscopy .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR (400 MHz, DMSO-d) to identify aromatic protons (δ 6.8–8.2 ppm) and the methyl group (δ 3.5–3.7 ppm). NMR resolves the benzimidazole and phenolic carbons .

- FTIR : Confirm hydroxyl (O–H stretch, ~3200–3400 cm) and benzimidazole (C=N stretch, ~1600 cm) groups .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 211.0873 for [M+H]) validates molecular weight .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine hydrogen bond geometry (donor-acceptor distances, angles). Use graph set analysis (e.g., Etter’s formalism) to classify motifs like rings formed via O–H⋯N interactions . For example, in related benzimidazoles, intramolecular O–H⋯N bonds (1.89 Å, 152°) constrain dihedral angles between aromatic rings, influencing supramolecular packing . Software like Mercury (CCDC) visualizes interactions, while CrystalExplorer calculates interaction energies .

Q. What strategies resolve data contradictions during X-ray crystallographic refinement?

- Methodological Answer : Use SHELXL for refinement:

- Apply TWIN/BASF commands for twinned data (common in monoclinic systems, space group ) .

- Optimize ADPs (anisotropic displacement parameters) for non-H atoms and apply ISOR restraints to handle disorder .

- Validate with R (<0.05) and wR (<0.15) metrics. Cross-check using Hirshfeld surface analysis (e.g., ) to identify missed intermolecular contacts .

Q. How does molecular conformation influence supramolecular assembly?